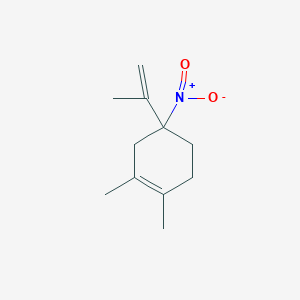
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C11H17NO2 It is a cyclohexene derivative characterized by the presence of nitro and alkene functional groups
Preparation Methods
The synthesis of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes One common method involves the nitration of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dimethyl-4-nitrocyclohex-1-ene: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene: Lacks the 1,2-dimethyl substitution, affecting its reactivity and applications.
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene:
Properties
CAS No. |
59853-66-6 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H17NO2/c1-8(2)11(12(13)14)6-5-9(3)10(4)7-11/h1,5-7H2,2-4H3 |
InChI Key |
UGCYERGNUJDQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)(C(=C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

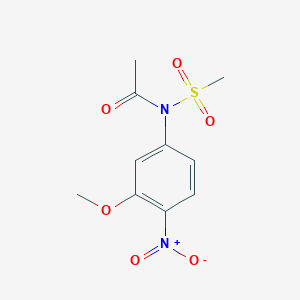
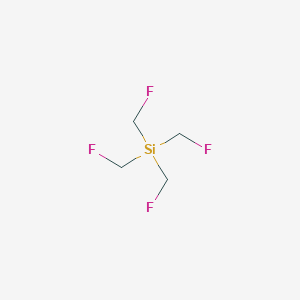

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
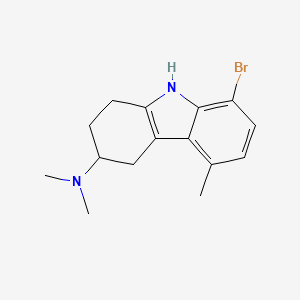
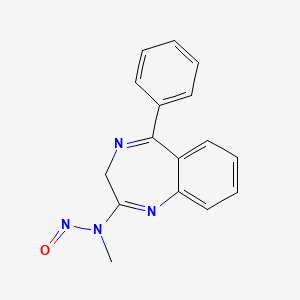

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
